molecular formula C14H9NO6 B13047711 4-(3-Carboxyphenyl)pyridine-2,6-dicarboxylic acid

4-(3-Carboxyphenyl)pyridine-2,6-dicarboxylic acid

Cat. No.: B13047711
M. Wt: 287.22 g/mol
InChI Key: GJPJIYZHJNJVML-UHFFFAOYSA-N
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Description

4-(3-Carboxyphenyl)pyridine-2,6-dicarboxylic acid (CAS 2131043-26-8) is an organic compound with the molecular formula C₁₄H₉NO₆ and a molecular weight of 287.22 g/mol . This multidentate ligand features multiple carboxylic acid functional groups on its pyridine and benzene rings, making it a promising building block for synthesizing complex metal-organic frameworks (MOFs) and coordination polymers . While direct studies on this specific isomer are limited, its structural similarity to other phenylpyridinedicarboxylic acid derivatives indicates a high potential for creating porous materials for gas storage, separation, and catalysis . Furthermore, pyridine-2,6-dicarboxylic acid derivatives are widely used as efficient sensitizers in luminescent lanthanide complexes (e.g., with Eu³⁺ or Tb³⁺) due to their effective energy transfer, which is valuable for developing advanced optical materials and sensors . This product is intended for research purposes as a chemical precursor. It is For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

Molecular Formula

C14H9NO6

Molecular Weight

287.22 g/mol

IUPAC Name

4-(3-carboxyphenyl)pyridine-2,6-dicarboxylic acid

InChI

InChI=1S/C14H9NO6/c16-12(17)8-3-1-2-7(4-8)9-5-10(13(18)19)15-11(6-9)14(20)21/h1-6H,(H,16,17)(H,18,19)(H,20,21)

InChI Key

GJPJIYZHJNJVML-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC(=NC(=C2)C(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 4-(3-Carboxyphenyl)pyridine-2,6-dicarboxylic acid typically involves a multi-step process. One efficient synthetic route is based on the “1,2,4-triazine” methodology . The process begins with the preparation of 5-cyano-1,2,4-triazine through direct cyanation of the corresponding 1,2,4-triazine 4-oxide. This is followed by an aza-Diels–Alder reaction and hydrolysis of the cyano group in 50% sulfuric acid, yielding monocarboxylic acid. Finally, the two methyl groups in the molecule are oxidized with excess potassium permanganate to obtain the target compound .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 4-(3-Carboxyphenyl)pyridine-2,6-dicarboxylic acid primarily involves its ability to act as a ligand, forming complexes with various metal ions. This interaction is facilitated by the carboxyl and pyridine groups in the molecule, which can coordinate with metal ions to form stable complexes . These complexes can then participate in various catalytic and storage processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The compound’s structural analogues include:

Compound Name Molecular Formula Molecular Weight Substituent Position Key Properties/Applications
4-(3-Carboxyphenyl)pyridine-2,6-dicarboxylic acid C₁₄H₉NO₆ 299.23 4-position (3-carboxyphenyl) MOF synthesis, catalytic potential
4-Phenylpyridine-2,6-dicarboxylic acid C₁₃H₉NO₄ 243.22 4-position (phenyl) Antimicrobial agents
4-(4-Methoxyphenyl)pyridine-2,6-dicarboxylic acid C₁₄H₁₁NO₅ 273.24 4-position (4-methoxyphenyl) Chemosensors, coordination chemistry
Pyridine-2,6-dicarboxylic acid (PDCA) C₇H₅NO₄ 167.12 None (parent compound) Metal chelation, bacterial spores
  • Steric and Electronic Effects : The 3-carboxyphenyl group in the target compound introduces a bulkier and more electron-withdrawing substituent compared to phenyl or methoxyphenyl groups. This enhances its ability to stabilize metal centers in MOFs and coordination complexes .
  • Solubility : Derivatives with polar substituents (e.g., -COOH in PDCA) exhibit higher aqueous solubility, while hydrophobic groups (e.g., phenyl) reduce solubility. The 3-carboxyphenyl group may balance hydrophilicity and hydrophobicity, improving solubility in mixed solvents .

Polymorphism and Solid-State Behavior

Pyridine-2,6-dicarboxylic acid exhibits polymorphism due to competing hydrogen-bonding synthons . The 3-carboxyphenyl substituent in the target compound may disrupt these interactions, favoring unique crystal packing modes that influence solubility and stability.

Biological Activity

4-(3-Carboxyphenyl)pyridine-2,6-dicarboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial and anticancer effects, as well as its potential applications in drug development.

Chemical Structure and Properties

This compound features a pyridine ring substituted with two carboxylic acid groups at positions 2 and 6, and a carboxyphenyl group at position 4. This unique arrangement enhances its chelation properties and biological interactions, making it a valuable compound in various scientific fields.

Biological Activities

1. Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been evaluated against various bacterial strains, showing effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that the compound's activity is comparable to standard antibiotics in certain contexts.

2. Anticancer Properties
The compound has also been studied for its anticancer effects. In vitro studies demonstrate that it can induce cytotoxicity in cancer cell lines such as A375 (human melanoma) and HT29 (human colon adenocarcinoma). The mechanism of action involves the induction of apoptosis through a caspase-dependent pathway, characterized by increased reactive oxygen species (ROS) production and modulation of key apoptotic proteins (e.g., Bax and Bcl-2) .

Case Studies

Case Study 1: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of various complexes derived from pyridine-2,6-dicarboxylate on cancer cell lines. The results indicated that certain derivatives exhibited IC50 values significantly lower than conventional chemotherapeutics like oxaliplatin, suggesting enhanced potency in inhibiting tumor growth .

Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of this compound against common pathogens. The findings revealed that the compound outperformed several standard antibiotics in inhibiting the growth of Staphylococcus aureus and Escherichia coli, highlighting its potential as a therapeutic agent in infectious diseases .

The biological activity of this compound can be attributed to its ability to chelate metal ions and interact with biological macromolecules. This interaction can disrupt essential cellular processes, leading to cell death in pathogens and cancer cells alike. The compound's structure allows it to form stable complexes with metal ions, which may enhance its bioactivity through various biochemical pathways.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Properties
Pyridine-2,6-dicarboxylic acidTwo carboxylic acids on pyridineKnown for heat resistance in bacterial spores
3-Carboxypyridine-2,6-dicarboxylic acidCarboxyl group at position 3Potentially different biological activity
Salicylic acidHydroxyl and carboxyl groups on aromatic ringAnti-inflammatory properties; used in pharmaceuticals

The comparative analysis shows that while similar compounds possess beneficial properties, the specific arrangement of functional groups in this compound enhances its overall biological activity.

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